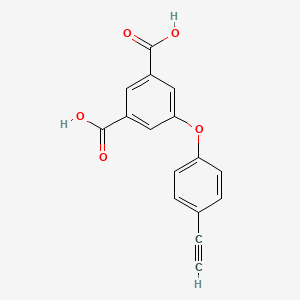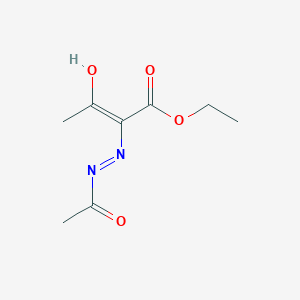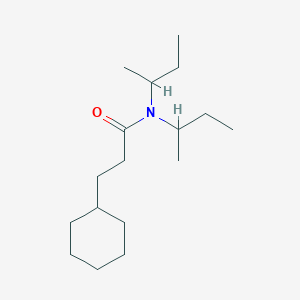
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two sec-butyl groups attached to the nitrogen atom and a cyclohexyl group attached to the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Sec-butyl)-3-cyclohexylpropanamide typically involves the reaction of 3-cyclohexylpropanoic acid with sec-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-DI(Sec-butyl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-DI(Sec-butyl)-3-phenylpropanamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N,N-DI(Sec-butyl)-3-methylpropanamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
N,N-DI(Sec-butyl)-3-cyclohexylpropanamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Propiedades
Número CAS |
91424-53-2 |
|---|---|
Fórmula molecular |
C17H33NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N,N-di(butan-2-yl)-3-cyclohexylpropanamide |
InChI |
InChI=1S/C17H33NO/c1-5-14(3)18(15(4)6-2)17(19)13-12-16-10-8-7-9-11-16/h14-16H,5-13H2,1-4H3 |
Clave InChI |
OTZZRGNFDQJFEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C(C)CC)C(=O)CCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


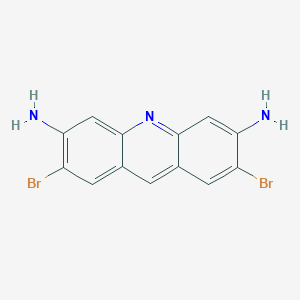

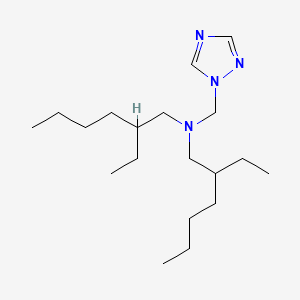
![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
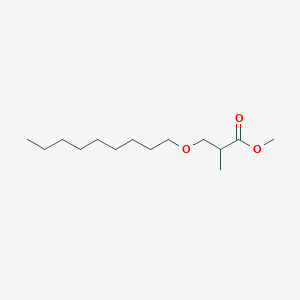
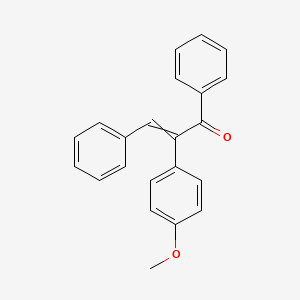
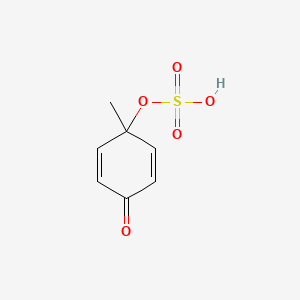
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
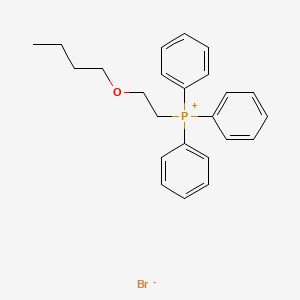
![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
